molecular formula C11H14ClNO3 B13619685 tert-Butyl 4-chloro-2-hydroxyphenylcarbamate

tert-Butyl 4-chloro-2-hydroxyphenylcarbamate

Cat. No.: B13619685
M. Wt: 243.68 g/mol
InChI Key: ZQIKKTNZRWBCIO-UHFFFAOYSA-N
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Description

tert-Butyl 4-chloro-2-hydroxyphenylcarbamate is an organic compound with the molecular formula C11H14ClNO3 It is a derivative of phenylcarbamate, where the phenyl group is substituted with a tert-butyl group, a chlorine atom, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 4-chloro-2-hydroxyphenylcarbamate can be synthesized through the reaction of 4-chloro-2-hydroxyaniline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like methanol at room temperature. The product is then purified through solvent extraction and recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-chloro-2-hydroxyphenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-chloro-2-hydroxyphenylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis .

Biology and Medicine

In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the development of drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science .

Mechanism of Action

The mechanism of action of tert-Butyl 4-chloro-2-hydroxyphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the hydroxyl and chlorine substituents can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-chloro-2-hydroxyphenylcarbamate is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and binding characteristics. The presence of both chlorine and hydroxyl groups allows for diverse chemical transformations and interactions, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

tert-butyl N-(4-chloro-2-hydroxyphenyl)carbamate

InChI

InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(15)13-8-5-4-7(12)6-9(8)14/h4-6,14H,1-3H3,(H,13,15)

InChI Key

ZQIKKTNZRWBCIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)O

Origin of Product

United States

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